![molecular formula C24H32N4O2 B2462334 N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898452-21-6](/img/structure/B2462334.png)
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
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Description
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as EPPTO and has been synthesized using various methods.
Scientific Research Applications
Arylpiperazine Derivatives in Serotonin Ligand Development
Arylpiperazine derivatives exhibit significant potential as high-affinity ligands for serotonin receptors, particularly the 5-HT1A serotonin sites. Studies have shown that the substitution of arylpiperazines can significantly influence their binding affinity towards these receptors, indicating their potential in developing therapeutic agents targeting serotonin-related disorders. For instance, compounds demonstrating high affinity for 5-HT1A sites have been identified, suggesting their utility in exploring treatments for conditions influenced by serotonin signaling (Glennon, Naiman, Lyon, & Titeler, 1988).
Anticonvulsant Activity of Hybrid Compounds
The design and synthesis of hybrid compounds combining chemical fragments from known antiepileptic drugs have yielded molecules with broad-spectrum anticonvulsant activity. Such research underscores the potential of complex molecules in developing new therapeutic agents for epilepsy and possibly other neurological conditions. Compounds displaying significant efficacy in preclinical seizure models highlight the importance of structural innovation in drug development (Kamiński, Zagaja, Łuszczki, Rapacz, Andres-Mach, Latacz, & Kieć‐Kononowicz, 2015).
Synthesis and Characterization of Complex Molecules
The synthesis and detailed characterization of complex molecules, including their conformational and NQR analysis, are fundamental to understanding their potential applications in various scientific domains. Such studies can provide insights into the molecular structures and properties essential for specific biological activities or material properties (Shariatinia, Védova, Erben, Tavasolinasab, & Gholivand, 2012).
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-19-7-5-6-8-21(19)26-24(30)23(29)25-17-22(20-11-9-18(2)10-12-20)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKUFSRNKWNVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide |
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